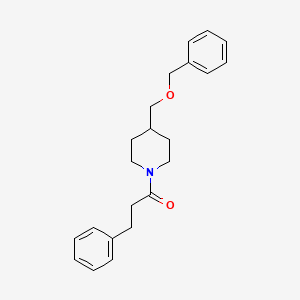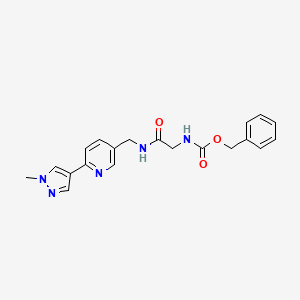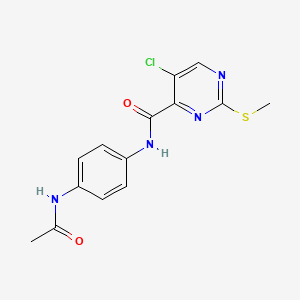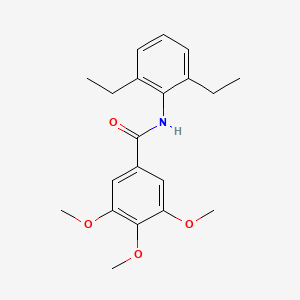
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The piperidine ring is attached to a benzyl group through an oxygen atom, forming a benzyloxy group .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for the synthesis of 1°, 2° and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of this compound also includes a phenyl group and a propanone group .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, pinacol boronic esters, which are often used in the synthesis of such compounds, can undergo catalytic protodeboronation . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .科学的研究の応用
Phenylalkanoids and Phenylpropanoids
Research shows phenylalkanoids and phenylpropanoids, which are structurally similar to 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one, have been isolated from plants like Piper Marginatum and Piper Sarmentosum. These compounds exhibit various properties, such as antimicrobial activity against bacteria like Escherichia coli and Bacillus subtilis (Santos et al., 1998), (Masuda et al., 1991).
Growth Hormone Secretagogue Analysis
Compound 1, structurally related to the given compound, has been identified as a growth hormone secretagogue (GHS). Studies on its mass spectrum analysis and gas-phase rearrangement contribute to understanding its behavior and potential therapeutic applications (Qin, 2002).
Pharmacokinetics of Novel Compounds
A study involving a similar compound (Compound 1) revealed insights into the enzymatic hydrolysis in plasma and its pharmacokinetics, which is crucial for developing effective cancer treatments (Teffera et al., 2013).
Synthesis and Biological Properties
The synthesis of compounds like 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols, which are structurally akin to the queried compound, has been studied. Their biological properties, like antibacterial and antioxidant activities, are researched, providing valuable insights for medical and pharmaceutical applications (Гаспарян et al., 2011).
Catalytic Asymmetric Synthesis
Research on enantiomerically pure compounds, which include structures like piperidine, has contributed to the field of catalytic asymmetric synthesis. These studies aid in understanding the synthesis of chiral molecules, which is fundamental in drug development (Vidal‐Ferran et al., 1997).
Electrooxidative Cyclization Studies
Electrooxidative methods have been used to synthesize novel derivatives from compounds including N-benzyl-2-piperidineethanols, which are related to the compound . This methodology contributes to the field of organic synthesis and the creation of new pharmaceuticals (Okimoto et al., 2012).
Ionic Thiol Addition to Acetylenic Ketones
The study of ionic thiol addition to acetylenic ketones, involving compounds like piperidine, enriches the knowledge in stereochemistry and organic synthesis, useful in pharmaceutical chemistry (Omar & Basyouni, 1974).
特性
IUPAC Name |
3-phenyl-1-[4-(phenylmethoxymethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c24-22(12-11-19-7-3-1-4-8-19)23-15-13-21(14-16-23)18-25-17-20-9-5-2-6-10-20/h1-10,21H,11-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTCIFKJHOOCRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(furan-2-ylmethyl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2402868.png)
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone](/img/structure/B2402869.png)

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2402871.png)

![N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402876.png)

![2-Chloro-1-[3-(5-cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one](/img/structure/B2402882.png)
![2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B2402884.png)


![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2402887.png)
![(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2402888.png)